Flavanthrinin

Übersicht

Beschreibung

Flavanthrinin is a phenanthrene derivative, a class of compounds known for their diverse biological activities. It is primarily isolated from the plant Dioscorea bulbifera Linn., which has been traditionally used in wound care in Thailand . This compound has garnered attention due to its significant antibacterial properties, particularly against skin-associated bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Flavanthrinin can be extracted from the bulbils of Dioscorea bulbifera Linn. The preparation involves several steps:

Extraction: The air-dried bulbils are pulverized and extracted using solvents such as hexane, dichloromethane, ethyl acetate, methanol, ethanol, and distilled water.

Filtration and Concentration: The extracts are vacuum filtered, concentrated, and freeze-dried.

Purification: Thin-layer chromatography (TLC) bioautography is used to identify the active compounds, which are then fractionated by column chromatography and purified by preparative TLC.

Structural Analysis: The chemical structures of the purified compounds are analyzed using nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques can facilitate the large-scale production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Flavanthrinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phenanthrenequinones.

Reduction: Reduction reactions can convert this compound to dihydrophenanthrenes.

Substitution: Substitution reactions can introduce different functional groups into the phenanthrene ring, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products:

Oxidation: Phenanthrenequinones.

Reduction: Dihydrophenanthrenes.

Substitution: Functionalized phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

Flavanthrinin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying phenanthrene derivatives and their chemical properties.

Wirkmechanismus

Flavanthrinin exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. It targets the bacterial cell wall and inhibits the synthesis of essential proteins, thereby preventing bacterial growth and proliferation . The exact molecular pathways involved in its mechanism of action are still under investigation, but its ability to inhibit virulence factors and biofilm formation has been noted .

Vergleich Mit ähnlichen Verbindungen

Flavanthrinin is unique among phenanthrene derivatives due to its potent antibacterial activity and low cytotoxicity. Similar compounds include:

Biologische Aktivität

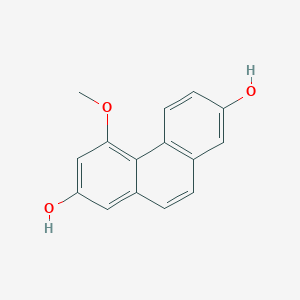

Flavanthrinin, a phenanthrene derivative with the chemical formula C15H12O3, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its unique phenanthrene structure, which contributes to its biological activity. The compound has been identified from various plant sources, notably from Dioscorea bulbifera and Odontoglossum species. Its structural elucidation has been confirmed through spectroscopic methods such as NMR and mass spectrometry.

1. Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound against skin-associated bacteria. For instance, a study examining extracts from Dioscorea bulbifera demonstrated that this compound exhibited potent antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

This table summarizes the MIC values indicating the effectiveness of this compound against various bacterial strains .

2. Cytotoxicity

This compound has shown cytotoxic effects in several cancer cell lines. A study utilizing the MTT assay revealed that it had a tumor specificity value ranging from 1.1 to 2.7 when tested against human oral squamous cell carcinoma and leukemia cell lines compared to normal oral cells. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound was investigated through its effects on macrophage activation and osteoclast differentiation. Research indicated that this compound significantly inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW264.7 macrophages, suggesting its role in modulating inflammatory responses .

Case Study: Extracts from Dioscorea bulbifera

A detailed investigation into the extracts of Dioscorea bulbifera revealed that this compound was one of the key bioactive components responsible for its antibacterial activity. The study utilized various extraction methods and bioassays to confirm the compound's efficacy against pathogenic bacteria .

Case Study: Phytochemical Analysis of Odontoglossum Species

In another study focusing on Odontoglossum species, this compound was isolated and tested for various biological activities. The findings indicated that it not only inhibited NO production but also affected osteoclastogenesis, suggesting potential therapeutic applications in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

4-methoxyphenanthrene-2,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h2-8,16-17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYQJCATAOEZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.